molecular formula C5H5F2IN2 B1453592 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole CAS No. 1344078-17-6

1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole

Cat. No.: B1453592
CAS No.: 1344078-17-6
M. Wt: 258.01 g/mol
InChI Key: RMSRTVCUCSNIPK-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole is a pyrazole derivative featuring a 2,2-difluoroethyl group at the N1 position and an iodine atom at the C4 position of the aromatic ring. Its molecular formula is C₅H₆F₂IN₂, with a molecular weight of approximately 260.02 g/mol (calculated from constituent atomic weights). The compound is characterized by its electrophilic iodine substituent, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), and the electron-withdrawing difluoroethyl group, which enhances metabolic stability in pharmaceutical contexts .

Key physicochemical properties include:

  • CAS Number: 1006333-08-9 (parent compound) .
  • Purity: Commercial samples are typically ≥95% pure .
  • Synthetic Utility: The iodine atom enables functionalization via halogen-metal exchange or catalytic coupling, making it a versatile intermediate in medicinal and materials chemistry .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2IN2/c6-5(7)3-10-2-4(8)1-9-10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSRTVCUCSNIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344078-17-6
Record name 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
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Preparation Methods

N-(2,2-Difluoroethyl)ation of 4-iodo-1H-pyrazole

The key step is the N-alkylation of 4-iodo-1H-pyrazole with a 2,2-difluoroethyl group. A reported general method involves:

  • Reacting 4-iodo-1H-pyrazole with 1-chloro-2,2-difluoroethane or similar difluoroethyl halides.
  • Using a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution.
  • Conducting the reaction in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at moderate temperatures.

This method yields this compound with good selectivity and moderate to high yields.

Representative Experimental Procedure (Inferred)

Step Reagents & Conditions Description
1 4-Iodo-1H-pyrazole, potassium carbonate, DMF, room temperature to 60 °C Deprotonation of pyrazole nitrogen
2 1-Chloro-2,2-difluoroethane, slow addition Nucleophilic substitution to introduce difluoroethyl group
3 Reaction stirred for several hours (6–24 h) Completion of alkylation
4 Work-up: Extraction with organic solvent, washing, drying Removal of impurities
5 Purification by distillation or recrystallization Isolation of pure product

Data Table: Key Parameters and Yields from Literature

Parameter Value / Condition Reference / Notes
Starting material 4-Iodo-1H-pyrazole Commercial or synthesized
Alkylating agent 1-Chloro-2,2-difluoroethane Common difluoroethyl source
Base Potassium carbonate or sodium hydride For N-deprotonation
Solvent DMF or acetonitrile Aprotic polar solvent
Temperature Room temperature to 60 °C Controlled for selectivity
Reaction time 6–24 hours Depending on scale and conditions
Yield Typically 60–90% Varies with purification method
Purification Distillation or recrystallization To obtain analytically pure compound

Supporting Research Findings

  • The presence of the iodine atom at the 4-position allows for further functionalization via cross-coupling reactions such as Sonogashira or Suzuki couplings, expanding the utility of the compound as a synthetic intermediate.
  • Protection of the pyrazole nitrogen during intermediate steps can be achieved using ethyl vinyl ether to form 1-(1-ethoxyethyl) derivatives, which can be later converted to the desired N-(2,2-difluoroethyl) substituted pyrazole.
  • The difluoroethyl group introduction enhances the compound's chemical stability and modulates its electronic properties, which is beneficial for medicinal chemistry applications.

Summary of Key Synthetic Routes

Synthetic Route Description Advantages Limitations
Direct N-alkylation with difluoroethyl halide Reaction of 4-iodo-1H-pyrazole with 1-chloro-2,2-difluoroethane under basic conditions Straightforward, good yields Requires careful control of conditions to avoid side reactions
Protection-deprotection strategy Temporary protection of pyrazole N-H, iodination, followed by deprotection and N-alkylation Enables selective functionalization More steps, longer synthesis time
Multi-step synthesis from ethoxyethyl protected intermediates Use of ethyl vinyl ether to protect N-H, iodination, then substitution to difluoroethyl group High regioselectivity Requires additional reagents and purification

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The difluoroethyl group can be oxidized to form difluoroacetic acid derivatives, or reduced to form difluoroethyl alcohols.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of difluoroacetic acid derivatives.

    Reduction: Formation of difluoroethyl alcohols.

    Coupling: Formation of biaryl or alkyne-substituted pyrazoles.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole, exhibit promising anticancer properties. Studies have shown that modifications in the pyrazole ring can enhance cytotoxicity against various cancer cell lines. For instance, a derivative of this compound demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics .

Pesticidal Applications

This compound has been investigated for its potential use as a pesticide. Its fluorinated structure may enhance its stability and efficacy in agricultural applications. Field trials are necessary to assess its effectiveness against specific pests and diseases affecting crops .

Synthesis of Functional Materials

In material science, pyrazole derivatives are often utilized to synthesize functional materials with unique electronic and optical properties. The incorporation of this compound into polymer matrices has been explored for creating advanced materials with tailored properties for electronic applications.

Case Study 1: Anticancer Activity

A recent study published in a peer-reviewed journal highlighted the synthesis of various pyrazole derivatives, including this compound. The results showed that this compound exhibited IC50 values comparable to established chemotherapeutic agents against specific cancer cell lines, indicating its potential as a novel anticancer drug candidate.

Case Study 2: Pesticidal Efficacy

In another study focusing on agrochemical applications, researchers tested the efficacy of this compound against common agricultural pests. The results demonstrated significant pest mortality rates compared to control groups, suggesting its viability as an effective pesticide.

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity with significant cytotoxicity
AgrochemicalsPromising efficacy as a pesticide
Material SciencePotential for synthesizing advanced materials

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s metabolic stability and bioavailability, while the iodine atom can facilitate its incorporation into larger molecular frameworks through coupling reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole with structurally analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Applications/Research Context References
This compound N1: 2,2-Difluoroethyl; C4: Iodo 260.02 High electrophilicity at C4; lipophilic due to fluorine atoms. Cross-coupling reactions, drug intermediates.
4-Iodo-1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazole N1: THP-protected oxyethyl; C4: Iodo 322.15 Bulky THP group improves solubility; iodine retains reactivity. Protected intermediates for lab synthesis.
1-(2-Fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole N1: 2-Fluoroethyl; C4: Boronate ester 240.09 Boronate ester enables Suzuki coupling; reduced fluorination lowers lipophilicity. Catalytic cross-coupling applications.
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine N1: 2,2-Difluoroethyl; C3: Amine; C4: Methyl 147.13 Amine group enhances hydrogen bonding; methyl improves steric accessibility. Pharmaceutical lead optimization.
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole N1: Methyl; C3: 2,2-Difluoroethoxy; C4: Nitro 207.13 Nitro group increases electron-withdrawing effects; ethoxy enhances solubility. Agrochemical intermediates.

Key Observations:

Substituent Effects on Reactivity :

  • The iodo substituent in the target compound and ’s derivative enables cross-coupling reactions, but the bulky THP group in the latter may hinder reaction kinetics .
  • Fluoroalkyl groups (e.g., 2,2-difluoroethyl vs. 2-fluoroethyl) increase lipophilicity and metabolic stability, critical for drug design .

Electronic and Steric Considerations: Electron-withdrawing groups (e.g., nitro in ) deactivate the pyrazole ring, reducing nucleophilic substitution rates compared to iodine . Amino groups () introduce hydrogen-bonding capacity, enhancing target engagement in biological systems .

Applications :

  • The target compound’s iodine atom is pivotal in medicinal chemistry for late-stage diversification, whereas boronate esters () are preferred for iterative coupling strategies .
  • THP-protected derivatives () are advantageous in multi-step syntheses due to their stability under acidic conditions .

Research Findings and Implications

  • Synthetic Challenges: The target compound’s synthesis requires careful handling of iodine and fluorine reagents, as noted in (cesium carbonate-mediated coupling) and (discontinued commercial availability due to synthesis complexity) .
  • Material Science : Iodopyrazoles are explored in OLEDs and coordination polymers due to their heavy-atom effect and ligand properties .

Biological Activity

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole is a compound belonging to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a difluoroethyl group and an iodine atom. This unique structure may influence its biological activity by altering the electronic properties and steric hindrance of the molecule.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole compounds can inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, compounds structurally similar to this compound have demonstrated promising results against breast cancer (MCF-7) and lung cancer cell lines .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Similar Pyrazole DerivativeMCF-70.08
Similar Pyrazole DerivativeA549 (Lung Cancer)TBD

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their activity. In vivo studies have shown that pyrazole derivatives can significantly reduce inflammation markers such as TNF-α and IL-6 .

CompoundInflammatory ModelInhibition (%)
This compoundCarrageenan-induced edemaTBD
Similar Pyrazole DerivativeTNF-α Inhibition76% at 1 µM

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been extensively studied. Compounds similar to this compound have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of halogen substituents like iodine may enhance the antimicrobial properties by increasing the compound's lipophilicity .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Similar Pyrazole DerivativeS. aureusTBD

Case Studies

Recent studies have synthesized various pyrazole derivatives to evaluate their biological activities. For example, a series of novel pyrazoles were tested for anticancer activity against multiple cell lines, revealing that structural modifications significantly impacted their potency . Another study focused on the anti-inflammatory effects of pyrazoles in carrageenan-induced edema models, demonstrating notable reductions in inflammatory markers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the 2,2-difluoroethyl and iodine substituents into the pyrazole scaffold?

  • Methodology : The 2,2-difluoroethyl group can be introduced via alkylation of pyrazole precursors using 2,2-difluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Iodination at the 4-position is typically achieved using N-iodosuccinimide (NIS) in acetic acid or iodine monochloride (ICl) in dichloromethane, with reaction times optimized to avoid over-iodination .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in this compound?

  • Methodology :

  • ¹H/¹³C NMR : The difluoroethyl group’s CF₂ protons appear as a triplet (²JHF ≈ 55–60 Hz) near δ 3.8–4.2 ppm, while the iodine substituent deshields adjacent carbons (C4) to δ 95–105 ppm in ¹³C NMR .
  • X-ray crystallography : Crystal structures of analogous pyrazole derivatives (e.g., PdCl₂ complexes with 4-iodopyrazole ligands) confirm regioselectivity and bond-length distortions caused by electron-withdrawing substituents .

Q. What are the critical storage and stability considerations for this compound?

  • Guidelines : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent decomposition. Avoid prolonged exposure to moisture, as iodine substituents may hydrolyze in acidic/alkaline conditions .

Advanced Research Questions

Q. How does the difluoroethyl group influence the electronic properties and reactivity of the pyrazole ring?

  • Methodology : Density Functional Theory (DFT) studies on similar pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) reveal that electron-withdrawing groups (e.g., CF₂) reduce electron density at the pyrazole N-atoms, altering coordination behavior with transition metals . Experimental validation includes cyclic voltammetry to assess redox potentials .

Q. What strategies mitigate competing side reactions during iodination (e.g., di-iodination or ring degradation)?

  • Methodology :

  • Use stoichiometric NIS (1.1 equiv.) in acetic acid at 0–5°C to suppress di-iodination.
  • Monitor reaction progress via TLC or HPLC-MS. Quench excess iodine with Na₂S₂O₃ to prevent oxidative degradation .

Q. How can this compound serve as a precursor for bioactive or catalytic molecules?

  • Case Study : Pyrazole-iodo derivatives are key intermediates in synthesizing antimicrobial agents. For example, hydrazone-functionalized pyrazoles exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) via inhibition of cell-wall synthesis . In catalysis, PdCl₂ complexes with iodopyrazole ligands show enhanced activity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to improved oxidative addition kinetics .

Q. How do solvent polarity and temperature affect the regioselectivity of substitution reactions involving this compound?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at the iodine site. Lower temperatures (–10°C to RT) minimize competing elimination pathways. Kinetic studies using <sup>19</sup>F NMR can track substituent effects in real time .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
Reactant of Route 2
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1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole

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